5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid
Description
5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid is a halogenated aromatic compound featuring a substituted isonicotinic acid backbone. Its structure includes a 3,5-dichlorophenyl moiety attached to the fifth position of the pyridine ring and a hydroxyl group at the second position.
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-1-6(2-8(14)3-7)10-5-15-11(16)4-9(10)12(17)18/h1-5H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIWYSGBBMXDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CNC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688037 | |
| Record name | 5-(3,5-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-95-6 | |
| Record name | 5-(3,5-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
The 3,5-dichlorophenyl moiety can be introduced via Friedel-Crafts acylation, leveraging the electron-deficient nature of the pyridine ring. In a representative protocol:
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Protection of the hydroxy group : The 2-hydroxy group is acetylated using acetic anhydride to prevent side reactions.
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Acylation : Reacting the protected pyridine with 3,5-dichlorobenzoyl chloride in the presence of AlCl₃ at 0–5°C.
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Deprotection : Hydrolysis with aqueous NaOH restores the hydroxy group.
This method, however, faces challenges in regioselectivity, often producing mixtures of 5- and 3-substituted isomers.
Suzuki-Miyaura Coupling
A more selective approach employs Suzuki-Miyaura cross-coupling between a halogenated pyridine intermediate and 3,5-dichlorophenylboronic acid:
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Bromination : 2-Hydroxyisonicotinic acid is brominated at the 5-position using NBS (N-bromosuccinimide) in DMF.
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Coupling : The 5-bromo intermediate reacts with 3,5-dichlorophenylboronic acid under Pd(PPh₃)₄ catalysis, yielding the coupled product.
This method achieves higher regiocontrol, with yields up to 85% when optimized for catalyst loading (2–5 mol%) and base (K₂CO₃).
Carboxylic Acid Functionalization
The carboxylic acid group in isonicotinic acid derivatives is typically introduced via hydrolysis of nitriles or esters. For example:
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Esterification : Methylation of the acid using methanol and H₂SO₄ to form methyl 2-hydroxyisonicotinate.
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Hydrolysis : Refluxing the ester with aqueous HCl regenerates the carboxylic acid.
Notably, ester intermediates improve solubility during subsequent reactions, facilitating purification.
Integrated Synthetic Routes
Route A: Sequential Cyclization and Coupling
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Synthesize 2-hydroxyisonicotinic acid via cyclocondensation.
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Brominate at position 5 using POBr₃.
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Perform Suzuki coupling with 3,5-dichlorophenylboronic acid.
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Hydrolyze esters or nitriles to carboxylic acids.
Yield : 68–72% overall.
Route B: Direct Acylation and Oxidation
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Protect 2-hydroxyisonicotinic acid as an acetate.
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Conduct Friedel-Crafts acylation with 3,5-dichlorobenzoyl chloride.
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Oxidize the ketone to carboxylic acid using KMnO₄.
Yield : 55–60% overall, with lower regioselectivity.
Optimization and Challenges
Regioselectivity Control
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 5-(3,5-Dichlorophenyl)-2-oxoisonicotinic acid.
Reduction: Formation of 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Effects: The binding of the compound to its targets can lead to inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other dichlorophenyl-substituted derivatives, such as:
- N-(3,5-Dichlorophenyl)succinimide (NDPS)
- 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid
Key Differences :
Backbone Variability: 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid contains a pyridine-carboxylic acid core with a hydroxyl group. 4-(5-(3,5-Dichlorophenyl)-...-methylbenzoic acid (–4) includes a dihydroisoxazole ring and a trifluoromethyl group, enhancing its stability and bioactivity in antiparasitic applications.
Functional Groups :
Data Table: Comparative Analysis
Key Research Findings
Structural Determinants of Toxicity: The succinimide ring in NDPS is critical for its nephrotoxic effects, while the pyridine-carboxylic acid backbone of the target compound lacks this liability .
Biological Activity
5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a hydroxyisonicotinic acid moiety. Its molecular formula is , with a molecular weight of approximately 284.09 g/mol. The presence of the hydroxyl and dichlorophenyl groups is crucial for its biological activity, influencing both its solubility and interaction with biological targets.
5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid interacts with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:
- Inhibition of Enzyme Activity : The compound can bind to the active sites or allosteric sites of specific enzymes, modulating their functions.
- Influence on Signal Transduction : By interacting with cellular receptors, it can affect downstream signaling pathways, leading to altered cellular responses.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various Gram-positive pathogens, which are increasingly resistant to conventional antibiotics. Notably:
- Activity Against Multidrug-Resistant Strains : In vitro tests have shown that 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid exhibits antimicrobial properties against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Structure-Dependent Efficacy : The compound's antimicrobial activity appears to be influenced by its structural characteristics, with derivatives showing varying degrees of effectiveness against resistant strains .
Table 1: Antimicrobial Efficacy Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Enterococcus faecalis | 32 µg/mL | |
| Clostridioides difficile | 8 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid has shown promising anticancer activity:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects in A549 human lung cancer cell cultures, indicating potential as an anticancer agent.
- Mechanisms of Action : The anticancer effects may be mediated through apoptosis induction and cell cycle arrest in cancer cells .
Case Studies
One notable study explored the efficacy of derivatives of 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid against drug-resistant fungal pathogens. These derivatives exhibited potent activity against Candida auris and Aspergillus fumigatus, suggesting potential applications in treating fungal infections .
Q & A
Q. What are the recommended synthetic routes for 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted pyridine derivatives and dichlorophenyl precursors. For example:
Step 1 : Use 2-hydroxyisonicotinic acid as the core scaffold.
Step 2 : Introduce the 3,5-dichlorophenyl group via Suzuki-Miyaura cross-coupling with a boronic acid derivative under palladium catalysis.
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures .
Characterization : Confirm structure via -NMR (δ 8.2–8.5 ppm for aromatic protons) and LC-MS (m/z ~297 [M-H]) .
- Key Considerations :
- Monitor reaction progress using TLC with UV visualization.
- Optimize catalyst loading (e.g., 5 mol% Pd(PPh)) to minimize side products.
Q. How should researchers handle and store 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid to ensure stability?
- Methodological Answer :
- Storage : Keep in amber vials at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation.
- Handling : Use gloveboxes for air-sensitive steps. Dissolve in DMSO (10 mM stock) for biological assays, and avoid aqueous buffers at pH > 7 due to carboxylate group instability .
- Safety : Wear nitrile gloves and eye protection; refer to GHS hazard codes (e.g., H315 for skin irritation) for lab-specific protocols .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 5-(3,5-Dichlorophenyl)-2-hydroxyisonicotinic acid in different solvents?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate solvation free energies (e.g., using Gaussian 16 with SMD solvent models) to compare polar (water) vs. nonpolar (toluene) environments.
- Reactivity Insights :
- Chlorine substituents increase electrophilicity at the pyridine ring, favoring nucleophilic attack in polar aprotic solvents (e.g., DMF) .
- Hydroxy group participation in intramolecular hydrogen bonding reduces solubility in hydrophobic media .
- Validation : Compare computed IR spectra (e.g., O-H stretch at ~3200 cm) with experimental data from NIST Chemistry WebBook .
Q. What strategies resolve contradictions in reported biological activities of structurally similar chlorophenyl derivatives?
- Methodological Answer :
- Systematic Meta-Analysis :
Data Curation : Compile IC values from peer-reviewed studies (e.g., antimicrobial assays) and normalize for assay conditions (pH, cell lines).
Structural Clustering : Group compounds by substituent patterns (e.g., dichloro vs. trifluoromethyl groups) to identify activity trends.
Mechanistic Hypotheses : Link discrepancies to differences in membrane permeability (logP calculations) or target-binding modes (molecular docking) .
- Experimental Validation :
- Repeat assays under standardized conditions (e.g., CLSI guidelines for MIC testing).
- Use isogenic mutant strains to isolate target-specific effects .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
